Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-5-9(14)12(13)6-7-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVXNPAPYWAJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of 7-oxo-4-azaspiro[2.5]octane-4-carboxylic acid with tert-butyl chloroformate in the presence of a base. This reaction forms the tert-butyl ester derivative, which is the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following spirocyclic tert-butyl carboxylates share the spiro[2.5]octane core but differ in substituent positions and functional groups:
Physicochemical Properties
- Solubility and Stability: The 7-oxo-4-aza analogue (CAS 1892578-21-0) has a solubility of 5.9 g/L at 25°C and is stable under dry, refrigerated (2–8°C) conditions .
- Density and Boiling Points: Density for the 7-oxo-4-aza compound is 1.14 g/cm³ at 20°C .
Biological Activity
Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound that has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, interaction with biological targets, and implications for drug development.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 225.284 g/mol
- Density: 1.1 g/cm³
- Boiling Point: 331.8 °C at 760 mmHg
- Flash Point: 154.5 °C
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 7-oxo-4-azaspiro[2.5]octane-4-carboxylic acid with tert-butyl chloroformate in the presence of a base. This reaction yields the tert-butyl ester derivative, which is the desired compound. The following table summarizes the synthesis conditions:
| Reagent | Condition |
|---|---|
| 7-Oxo-4-azaspiro[2.5]octane-4-carboxylic acid | React with tert-butyl chloroformate |
| Base (e.g., triethylamine) | Room temperature |
Initial studies suggest that this compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. The unique spirocyclic structure may enhance its interaction with biological targets, potentially leading to novel therapeutic pathways.
Therapeutic Potential
Research indicates that this compound may have implications for conditions affecting the central nervous system (CNS). Its ability to modulate enzyme activity suggests potential applications in neuropharmacology, particularly for neurodegenerative diseases.
Case Studies and Research Findings
-
Neuroprotective Effects:
A study evaluated the neuroprotective potential of similar compounds against oxidative stress in neuronal cell lines. The findings indicated that spirocyclic compounds could protect against cell death induced by oxidative agents, suggesting a protective mechanism that could be relevant for this compound. -
Enzyme Interaction Studies:
Preliminary interaction studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders. -
Binding Affinity Analysis:
Binding affinity studies using molecular docking simulations have predicted favorable interactions between this compound and various receptors, indicating its potential as a lead compound for drug development.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate?
The synthesis typically involves spirocyclic ring formation and Boc (tert-butoxycarbonyl) protection. For example, Ir-catalyzed amination strategies (used for analogous spiro compounds) achieve high regioselectivity under optimized conditions (e.g., 70°C in DMF, with allyl acetate as a substrate). Post-synthesis purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensures high yield and purity . Boc protection is critical for stabilizing reactive amine intermediates during spirocycle assembly .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, with spirocyclic systems showing distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 225.29 g/mol) and fragmentation patterns .
- X-ray Crystallography: Programs like SHELX refine crystal structures, resolving bond angles and torsional strain in the spirocyclic core. SHELX is widely used for small-molecule refinement despite challenges with twinned data or low-resolution crystals .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data may be limited, general precautions include:
- Storage: Refrigerated, airtight containers to prevent degradation .
- Handling: Use PPE (gloves, goggles), avoid inhalation of vapors, and work in a fume hood. Safety Data Sheets (SDS) for similar spiro compounds recommend immediate flushing with water upon eye/skin contact .
Advanced Research Questions
Q. How can regioselectivity be controlled in spirocyclic compound synthesis?
Regioselectivity depends on:
- Catalyst Choice: Iridium catalysts favor allylic amination at specific positions (e.g., tert-butyl 7-substituted analogs) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, directing reaction pathways .
- Substrate Design: Pre-organized intermediates reduce steric hindrance, enhancing spirocycle formation .
Q. What challenges arise in crystallographic analysis of spirocyclic compounds?
Key issues include:
Q. How do hydrogen bonding patterns influence solid-state packing?
Graph set analysis (e.g., Etter’s methodology) reveals motifs like R₂²(8) rings in crystals. For tert-butyl-protected spiro compounds, carbonyl groups often act as hydrogen bond acceptors, directing lamellar or helical packing. These patterns impact solubility and stability, critical for formulation studies .
Q. How should researchers address discrepancies in reported safety data?
Contradictory SDS entries (e.g., "no hazard" vs. "data unavailable") require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
